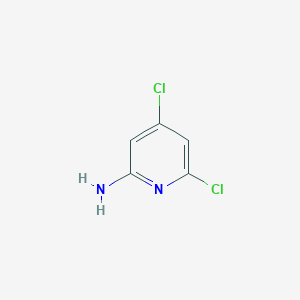

2-Amino-4,6-dichloropyridine

Übersicht

Beschreibung

2-Amino-4,6-dichloropyridine (CAS: 56-05-3; molecular formula: C₅H₃Cl₂N₃) is a halogenated pyridine derivative characterized by amino and chlorine substituents at positions 2, 4, and 6 of the pyridine ring. This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactivity in nucleophilic substitution and coupling reactions . Its molecular weight is 163.99 g/mol, with a melting point of 169–173°C and solubility in polar aprotic solvents like chloroform and methanol .

Vorbereitungsmethoden

Synthesis via Vilsmeier–Haack–Arnold Reagent-Mediated Chlorination

Two-Step Synthesis from Monosubstituted Malonic Acid Diesters

The first method involves a two-step sequence starting with the condensation of monosubstituted malonic acid diesters with guanidine under basic conditions to form 5-substituted 2-amino-4,6-dihydroxypyrimidines (A2–A11 ) . Sodium ethoxide in ethanol facilitates this reaction, with yields exceeding 90% after precipitation and neutralization. A critical optimization involves maintaining ethanol as the solvent to prevent premature precipitation, ensuring complete conversion .

Chlorination Using Vilsmeier–Haack–Arnold Reagent

The dihydroxypyrimidine intermediates undergo chlorination via the Vilsmeier–Haack–Arnold reagent (a complex of POCl₃ and dimethylformamide). This step replaces hydroxyl groups with chlorine atoms, yielding 2-amino-4,6-dichloropyrimidines (B2–B11 ) . Immediate deprotection of the (dimethylamino)methylene groups is essential to prevent side reactions, achieving isolated yields of 70–85% .

Key Reaction Conditions

-

Temperature: 40–90°C

-

Reagent Ratio: 1:3.4–4.2 (substrate:POCl₃)

-

Solvent: None (neat conditions)

Phosphorus Oxychloride (POCl₃)-Based Chlorination Under Optimized Conditions

Single-Step Chlorination with POCl₃ and Amine Bases

A patent by US5698695A describes an improved single-step method using POCl₃ and N,N-dimethylaniline as an acid scavenger . The process eliminates the need for solvents and reduces POCl₃ excess, addressing safety and cost concerns.

Reaction Setup and Optimization

2-Amino-4,6-dihydroxypyrimidine is slurried in POCl₃ (3.4–4.2:1 molar ratio) and heated to 55–68°C . N,N-dimethylaniline is added incrementally to neutralize HCl, maintaining a molar ratio of 1.7–2.5:1 (amine:substrate). This exothermic reaction completes within 3–4 hours, yielding 86% of 2-amino-4,6-dichloropyrimidine after aqueous workup .

Key Advantages Over Prior Methods

-

Reduced POCl₃ usage (3.4–4.2 equivalents vs. 9+ equivalents in older protocols)

-

Shorter reaction time (4 hours vs. 8+ hours)

Comparative Analysis of Synthetic Methods

The table below summarizes the two methods’ critical parameters:

The POCl₃-dimethylaniline method offers superior yield and scalability, while the Vilsmeier–Haack–Arnold approach allows for introducing diverse 5-substituents .

Experimental Procedures and Characterization Data

Example Synthesis via POCl₃-Dimethylaniline Method

-

Slurry Preparation : 131.2 g (1.03 mol) of 2-amino-4,6-dihydroxypyrimidine is suspended in 556.8 g (3.63 mol) of POCl₃.

-

Reaction : Heated to 55–60°C, followed by dropwise addition of 229.4 g (2.10 mol) N,N-dimethylaniline over 3 hours.

-

Quenching : The mixture is poured into ice-water, neutralized with NaOH, and filtered to isolate 145.7 g (86% yield) of product.

Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,6-dichloropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while reduction can convert nitro groups back to amino groups.

Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide, potassium tert-butoxide, or other strong bases are commonly used.

Oxidation: Reagents such as hydrogen peroxide or nitric acid are employed for oxidation reactions.

Major Products Formed

Substituted Pyridines: Products with various functional groups replacing the chlorine atoms.

Nitro and Amino Derivatives: Formed through oxidation and reduction reactions.

Schiff Bases: Formed through condensation reactions with aldehydes and ketones.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,6-dichloropyridine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Amino-4,6-dichloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorine atoms can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers: Positional Variations of Chlorine

- 4-Amino-2,6-dichloropyridine (CAS: 2587-02-2): A positional isomer with chlorine at positions 2 and 6, and an amino group at position 3. Exhibits a higher melting point (169–173°C) and similar solubility profile . Used in nucleotide synthesis and as a corticotropin-releasing factor antagonist precursor .

- 2-Amino-3,5-dichloropyridine (CAS: 4214-74-8): Chlorine atoms at positions 3 and 5, altering electronic distribution.

Key Difference: Positional isomerism significantly affects electronic properties and biological interactions. For example, 2-amino-4,6-dichloropyridine’s symmetrical chlorine placement enhances its stability in coupling reactions compared to asymmetrical isomers .

Pyridine vs. Pyrimidine Derivatives

- 2-Amino-4,6-dichloropyrimidine (CAS: 56-05-3): Pyrimidine ring with two nitrogen atoms (positions 1 and 3). Demonstrates potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀: 2–36 μM), unlike its dihydroxy counterpart . Used in kinase inhibitors and immunosuppressive agents .

- 5-Amino-4,6-dichloropyrimidine (CAS: 5413-85-4): Substitutions at position 5 alter steric and electronic profiles. Serves as a precursor for iodinated derivatives (e.g., 5-amino-4,6-diiodopyrimidine) in radiopharmaceuticals .

Key Difference : The pyrimidine core enhances hydrogen-bonding capacity, making it more suitable for targeting enzymes like DNA polymerase III . In contrast, pyridine derivatives are preferred in synthetic routes requiring halogen displacement .

Substituent Effects: Halogens vs. Alkyl/Aryl Groups

- 2-Amino-4,6-dimethoxypyrimidine: Methoxy groups increase electron density, reducing reactivity in nucleophilic substitutions. Lacks NO-inhibitory activity, highlighting the critical role of chlorine in bioactivity .

- 2-Amino-4,6-diarylpyrimidines: Aryl groups enhance lipophilicity and antibacterial activity (e.g., against Staphylococcus aureus) .

- 2-Amino-4,6-diethoxypyrimidine: Ethoxy groups improve solubility in organic solvents, facilitating use in photopolymerization initiators .

Key Difference: Chlorine’s electronegativity and leaving-group ability make this compound indispensable in cross-coupling reactions, whereas alkyl/aryl substitutions tailor compounds for specific biological or material applications .

Data Tables

Table 1: Physical and Chemical Properties

Research Findings

- Synthetic Utility: this compound is pivotal in synthesizing imidazo[4,5-c]pyridines for DNA polymerase III inhibitors . Its pyrimidine analog is optimized for high-yield dichlorination using Vilsmeier–Haack–Arnold reagent .

- Biological Significance: Chlorine substituents are critical for antiviral activity, as seen in poliovirus inhibition , whereas pyrimidine derivatives exhibit unique immunosuppressive properties .

- Material Science: 2-Amino-4,6-diphenylpyridine-3-carbonitrile derivatives show strong absorption at 349–365 nm, making them effective photoinitiators .

Biologische Aktivität

2-Amino-4,6-dichloropyridine (2-Amino-4,6-DCP) is a compound of significant interest in medicinal chemistry due to its varied biological activities. This article reviews the biological properties of 2-Amino-4,6-DCP, focusing on its anti-inflammatory, antiviral, and enzyme inhibitory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the presence of two chlorine atoms at the 4 and 6 positions and an amino group at the 2 position. Its molecular formula is with a molecular weight of 179.00 g/mol. The compound exhibits a range of physical and chemical properties that facilitate its interaction with biological targets.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of 2-Amino-4,6-DCP derivatives. A series of experiments demonstrated that various substituted derivatives significantly inhibited nitric oxide (NO) production in immune-activated mouse peritoneal cells. The most potent compound exhibited an IC50 value of 2 µM, indicating strong anti-inflammatory activity.

Table 1: Inhibition of NO Production by this compound Derivatives

| Compound | IC50 (µM) | % Inhibition |

|---|---|---|

| B1 | 36 | 55 |

| B12 | 2 | >90 |

| B8 | 25 | 70 |

The inhibition was found to be dose-dependent, with significant effects observed at concentrations as low as 2.5 µM .

2. Antiviral Activity

The antiviral properties of 2-Amino-4,6-DCP have been explored in various studies. It has been shown to prevent the maturation of viral particles by interfering with the assembly of viral proteins into new virions. This mechanism suggests potential therapeutic applications in treating viral infections when used in combination with other antiviral agents .

3. Enzyme Inhibition

In addition to its anti-inflammatory and antiviral activities, 2-Amino-4,6-DCP has been evaluated for its enzyme inhibitory properties. Recent research focused on its ability to inhibit β-glucuronidase, an enzyme involved in drug metabolism and detoxification processes.

Table 2: β-Glucuronidase Inhibition Activity of 2-Amino-4,6-DCP Derivatives

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

The most effective derivative showed an IC50 value significantly lower than that of standard D-saccharic acid lactone (IC50 = 45.75 ± 2.16 µM), indicating its potential as a lead compound for further development .

Case Study: Anti-inflammatory Mechanism

In a controlled study involving RAW264.7 macrophages, compounds derived from 2-Amino-4,6-DCP were assessed for their ability to modulate inflammatory pathways. The results indicated that these compounds effectively reduced mRNA levels of iNOS and COX-2 enzymes compared to traditional anti-inflammatory drugs like indomethacin . This suggests that derivatives of this compound may offer new avenues for treating inflammatory disorders.

Case Study: Antiviral Efficacy

Another study investigated the antiviral efficacy of selected derivatives against specific viral strains. The findings revealed that certain compounds could inhibit viral replication by targeting specific stages in the viral life cycle, thus demonstrating their potential as antiviral agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4,6-dichloropyridine in academic settings?

A two-step procedure is commonly used:

- Step 1 : Cyclization of diethyl aminomalonate hydrochloride with guanidine carbonate in sodium ethoxide to form 2-amino-4,6-dihydroxypyrimidine.

- Step 2 : Chlorination using Vilsmeier-Haack-Arnold reagent (POCl₃/DMF) to replace hydroxyl groups with chlorine atoms. Yields up to 82.62% and purity >99% are achievable with controlled stoichiometry and reaction time (3–5 hours for chlorination) .

Q. How can researchers purify this compound effectively?

Solubility-driven recrystallization is preferred. The compound exhibits the highest solubility in 1,4-dioxane (2.619 × 10⁻² mole fraction at 318.15 K) and the lowest in cyclohexane. A stepwise approach:

- Dissolve crude product in hot 1,4-dioxane.

- Filter to remove insoluble impurities.

- Cool slowly to induce crystallization. Purity is validated via HPLC with a C18 column and methanol/water mobile phase .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC : Quantify purity using a 70:30 methanol/water mobile phase (retention time ~4.3 minutes).

- X-ray crystallography : Resolve molecular geometry (e.g., bond angles, hydrogen bonding networks) .

- NMR : Confirm substitution patterns (¹H NMR: δ 6.8 ppm for NH₂; ¹³C NMR: δ 155–160 ppm for C-Cl) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. Chlorine atoms preferentially occupy the 4- and 6-positions due to:

- Electronic effects : Amino groups at position 2 activate the pyrimidine ring, directing chlorination to para positions.

- Steric factors : Bulky reagents favor substitution at less hindered sites. Computational DFT studies (B3LYP/6-31G*) support this regioselectivity .

Q. How can solubility data be modeled to optimize solvent selection for industrial-scale crystallization?

The Apelblat equation and λh model effectively correlate solubility with temperature. Key findings:

- Solvent polarity : 1,4-dioxane (polar aprotic) maximizes solubility due to strong dipole interactions.

- Binary mixtures : Ethyl acetate/ethanol (3:1 v/v) enhances solubility by balancing polarity and hydrogen-bonding capacity. Thermodynamic parameters (ΔH°sol, ΔS°sol) indicate endothermic dissolution .

Q. What computational methods predict the thermochemical properties of this compound?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) accurately calculate:

- Atomization energies : Deviation <2.4 kcal/mol from experimental data.

- Electron density distribution : Localized electron-deficient regions at chlorine sites correlate with reactivity .

Q. How does this compound interact with biological systems?

Pilot studies in mouse peritoneal cells show:

- Nitric oxide (NO) inhibition : IC₅₀ = 2–36 μM, with 5-fluoro derivatives being most potent.

- Selectivity : No cytotoxicity observed at effective concentrations. Mechanism likely involves interference with iNOS signaling, but further proteomic analysis is needed .

Q. What strategies improve the synthesis of 5-substituted derivatives?

- Protection-deprotection : Use (dimethylamino)methylene groups to protect reactive sites during functionalization.

- Alkoxylation : React with sodium methoxide in methanol (85% yield for 2-amino-4,6-dimethoxypyrimidine) .

Q. What challenges arise in analyzing trace impurities in this compound?

- Co-elution issues : HPLC-MS/MS (Q-TOF) resolves overlapping peaks by mass fragmentation.

- Crystallographic disorder : High-resolution single-crystal XRD mitigates ambiguity in molecular packing .

Q. How do thermodynamic parameters guide process scale-up?

Eigenschaften

IUPAC Name |

4,6-dichloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGJMDETXSYICGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415706 | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116632-24-7 | |

| Record name | 4,6-Dichloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,6-dichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.